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Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712

This guide offers a detailed comparison of 2-Morpholino-5-nitrobenzaldehyde derivatives,
providing researchers, scientists, and drug development professionals with a comprehensive
overview of their synthesis, characterization, and potential biological activities. This document
contrasts these derivatives with relevant alternatives and is supported by experimental data
from related compounds to establish a predictive performance benchmark.

Introduction to 2-Morpholino-5-nitrobenzaldehyde

2-Morpholino-5-nitrobenzaldehyde is an aromatic aldehyde featuring a morpholine ring and a
nitro group. These functional groups impart distinct electronic properties that make it a valuable
scaffold in medicinal chemistry. The morpholine moiety is a common feature in many bioactive
compounds, including inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently
dysregulated in cancer. The nitro group, an electron-withdrawing group, can enhance the
biological efficacy of molecules. This guide will focus on the characterization of Schiff base and
hydrazone derivatives of 2-Morpholino-5-nitrobenzaldehyde.

Synthesis of Derivatives

The primary route for the synthesis of derivatives from 2-Morpholino-5-nitrobenzaldehyde
involves condensation reactions with primary amines to form Schiff bases, or with hydrazines to
form hydrazones. These reactions are typically straightforward and can be performed under
mild conditions.
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Experimental Protocol: General Synthesis of Schiff Base
Derivatives

A general procedure for synthesizing Schiff base derivatives of 2-Morpholino-5-
nitrobenzaldehyde is as follows:

Dissolution: Dissolve one molar equivalent of 2-Morpholino-5-nitrobenzaldehyde in
absolute ethanol in a round-bottom flask.

o Addition of Amine: To this solution, add one molar equivalent of the desired primary amine,
also dissolved in a minimal amount of absolute ethanol.

o Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation
reaction.

¢ Reaction: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be
monitored using Thin Layer Chromatography (TLC).

 [solation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff
base product will often precipitate and can be collected by filtration, then washed with cold
ethanol.

 Purification: If necessary, the crude product can be purified by recrystallization from a
suitable solvent like ethanol or methanol.

Experimental Protocol: General Synthesis of Hydrazone
Derivatives

The synthesis of hydrazone derivatives follows a similar protocol:

» Dissolution: Dissolve one molar equivalent of 2-Morpholino-5-nitrobenzaldehyde in a
suitable solvent such as ethanol or methanol.

o Addition of Hydrazine: Add a slight excess (1.1 equivalents) of the selected hydrazine
derivative.
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Catalysis: A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to
facilitate the reaction.

Reaction: The mixture is typically stirred at room temperature or gently heated under reflux
for 2-4 hours. Reaction progress is monitored by TLC.

Isolation: After the reaction is complete, the mixture is cooled, and the precipitated
hydrazone is collected by filtration.

Purification: The product is washed with a cold solvent and can be recrystallized to achieve
higher purity.
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Synthesis Workflow
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General workflow for the synthesis of 2-Morpholino-5-nitrobenzaldehyde derivatives.
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Spectroscopic Characterization

The structural confirmation of the synthesized derivatives relies on spectroscopic methods such
as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). While specific data for a wide range of 2-Morpholino-5-nitrobenzaldehyde derivatives
are not extensively published, the expected spectral characteristics can be predicted based on
the parent compound and analogous structures.

Parent Compound: 2-Morpholino-5-nitrobenzaldehyde

Single-crystal X-ray diffraction data for 2-Morpholino-5-nitrobenzaldehyde has been
reported, confirming its molecular structure.[1] Key bond distances from this analysis include
the carbonyl C=0 bond at approximately 1.194 A and the N-O bonds of the nitro group around
1.21 A[1]

Schiff Base Derivatives

The formation of a Schiff base is characterized by the appearance of an imine (-C=N-)
functional group.
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Spectroscopic Technique

Key Observational Changes

1H NMR

Disappearance of the aldehyde proton signal
(typically & 9.5-10.5 ppm). Appearance of a new
imine proton signal (6 8.0-9.0 ppm). Shifts in the
aromatic proton signals due to the new
substituent. Signals for the morpholine protons
would remain, typically in the & 3.0-4.0 ppm

range.

13C NMR

Disappearance of the aldehyde carbonyl carbon
signal (around & 190 ppm). Appearance of a

new imine carbon signal (6 160-170 ppm).

IR Spectroscopy

Disappearance of the C=0 stretching vibration
of the aldehyde (around 1700 cm™1).
Appearance of a C=N stretching vibration
(around 1600-1650 cm™1). Persistence of the
characteristic NO2 stretches (around 1530 and
1350 cm™1).

Mass Spectrometry

The molecular ion peak [M]* will correspond to
the calculated molecular weight of the specific

Schiff base derivative.

Hydrazone Derivatives

Hydrazone formation also results in a C=N bond, and the spectroscopic changes are similar to

those of Schiff bases, with some distinctions.

© 2025 BenchChem. All rights reserved.

6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Spectroscopic Technique Key Observational Changes

Disappearance of the aldehyde proton signal.

Appearance of a new imine proton signal (6 8.0-

9.0 ppm). A key feature is the appearance of an
14 NMR ppm) | y | pp. '

N-H proton signal, typically as a singlet in the

downfield region (& 10.0-12.0 ppm), which is

absent in Schiff bases.

Disappearance of the aldehyde carbonyl carbon
13C NMR signal and appearance of the imine carbon

signal, similar to Schiff bases.

Disappearance of the aldehyde C=0 stretch.

Appearance of the C=N stretch (around 1590-
IR Spectroscopy 1640 cm~1).[2] An N-H stretching vibration will

also be present (around 3200-3400 cm~1). The

NO:2 stretches will remain.

The molecular ion peak [M]* will align with the
Mass Spectrometry calculated molecular weight of the synthesized

hydrazone.

Comparative Performance and Biological Activity

Derivatives of 2-Morpholino-5-nitrobenzaldehyde are of interest for their potential biological
activities, including anticancer and antimicrobial effects. A direct comparison can be made with
derivatives of 2-Chloro-5-nitrobenzaldehyde, which have been more extensively studied.

Comparison with 2-Chloro-5-nitrobenzaldehyde
Derivatives

Derivatives of 2-Chloro-5-nitrobenzaldehyde have been investigated for their utility in
synthesizing heterocyclic compounds with biological relevance.[3] These compounds have
shown promise in targeting key cellular signaling pathways implicated in cancer.[4] It is
anticipated that the morpholino group in 2-Morpholino-5-nitrobenzaldehyde derivatives could
offer advantages in terms of solubility, metabolic stability, and target engagement compared to
the chloro-substituted analogs.
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Anticancer Activity

The morpholine scaffold is a key component of several inhibitors of the PI3K/Akt/mTOR
signaling pathway, which is crucial for cell growth and proliferation and is often hyperactivated
in cancer.[5][6][7]

e Mechanism of Action: It is hypothesized that 2-Morpholino-5-nitrobenzaldehyde
derivatives could act as inhibitors of this pathway, leading to the induction of apoptosis
(programmed cell death) in cancer cells. Studies on morpholine-substituted quinazolines
have demonstrated significant cytotoxic activity against cancer cell lines such as A549 (lung),
MCF-7 (breast), and SHSY-5Y (neuroblastoma), with ICso values in the low micromolar
range.[8][9][10]

o Cytotoxicity Data of Related Compounds: The table below presents ICso values for related
benzaldehyde and morpholine derivatives against various cancer cell lines, providing a
benchmark for the potential efficacy of 2-Morpholino-5-nitrobenzaldehyde derivatives.

Compound Class Cancer Cell Line ICs0 (M)
Morpholine-substituted

] ) MCF-7 (Breast) 3.15+0.23
quinazoline (AK-10)
Morpholine-substituted

. _ A549 (Lung) 8.55 + 0.67
quinazoline (AK-10)
2-morpholino-4- )

. o HepG2 (Liver) 8.50
anilinoquinoline (3d)
8-nitro-7-

o Caco-2 (Colon) 0.53
quinolinecarbaldehyde (E)
5-Nitrosalicylaldehyde HL-60 (Leukemia) 1.54

Data sourced from multiple studies for comparative purposes.[9][10][11][12]
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PI3K/Akt/mTOR Signaling Pathway
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Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
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Antimicrobial Activity

Nitrobenzaldehyde derivatives and their Schiff bases are known to possess antimicrobial
properties. The nitro group and the imine functionality are often crucial for their activity.[13]

o Mechanism of Action: These compounds may exert their effects by inhibiting essential
microbial enzymes or interfering with cellular processes.

o Comparative Activity: Studies on related compounds provide insights into their potential
antimicrobial spectrum. For example, (2)-2-(4-nitrobenzylidene)-3-oxobutanamide has
shown a Minimum Inhibitory Concentration (MIC) of 2 pg/mL against Methicillin-resistant
Staphylococcus aureus (MRSA).[8] Hydrazone derivatives have also demonstrated
moderate activity against a range of bacteria and fungi.[14] The combination of the nitro,
morpholine, and imine/hydrazone moieties in the target derivatives makes them promising
candidates for further antimicrobial screening.

Conclusion

2-Morpholino-5-nitrobenzaldehyde serves as a versatile platform for the synthesis of novel
Schiff base and hydrazone derivatives. Based on the characterization of analogous
compounds, these derivatives are expected to exhibit distinct spectroscopic signatures
confirming their formation. The presence of the morpholine and nitro functional groups
suggests a strong potential for biological activity, particularly as anticancer agents targeting the
PI3K/Akt/mTOR signaling pathway and as antimicrobial agents. The comparative data
presented in this guide, drawn from closely related structures, provides a solid foundation for
researchers to design, synthesize, and evaluate this promising class of compounds for various
therapeutic applications. Further experimental validation is necessary to fully elucidate their
performance and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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